molecular formula C8H10OS B3046866 1-Methyl-3-methylsulfinylbenzene CAS No. 13150-71-5

1-Methyl-3-methylsulfinylbenzene

Cat. No. B3046866
CAS RN: 13150-71-5
M. Wt: 154.23 g/mol
InChI Key: BWKUHXQKUYHJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-methylsulfinylbenzene is a chemical compound with the molecular formula C8H10OS . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-methylsulfinylbenzene consists of a benzene ring with a methyl group and a methylsulfinyl group attached . The molecular weight is 154.23 g/mol .

Scientific Research Applications

Fluorescent Sensor for Anion Electronegativity Measurement

1-Methyl-3-(N-(1,8-naphthalimidyl)ethyl)imidazolium (MNEI) exhibits potential as a versatile sensor. Specifically, it can measure the electronegativity of anions based on fluorescence intensity upon irradiation . Let’s explore the factors that determine this fluorescence intensity:

Mechanism of Action

Mode of Action

The mode of action of 1-Methyl-3-methylsulfinylbenzene is currently unknown. Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The sulfinyl group could potentially undergo redox reactions, contributing to its biological activity.

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-3-methylsulfinylbenzene are not well-studied. It’s possible that this compound could interfere with various metabolic pathways due to its potential reactivity. Without specific target information, it’s difficult to predict the exact pathways that might be affected .

Pharmacokinetics

The pharmacokinetics of 1-Methyl-3-methylsulfinylbenzene, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented. As a general rule, the pharmacokinetics of a compound are influenced by its chemical structure and physicochemical properties. For instance, the presence of the sulfinyl group could potentially affect its absorption and distribution .

Action Environment

The action, efficacy, and stability of 1-Methyl-3-methylsulfinylbenzene could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Future Directions

While specific future directions for 1-Methyl-3-methylsulfinylbenzene are not mentioned in the available literature, research in the field of artificial intelligence suggests that advancements in privacy-preserving and scalable systems could enhance fields related to chemical analysis .

properties

IUPAC Name

1-methyl-3-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUHXQKUYHJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415888
Record name 1-methyl-3-methylsulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-methylsulfinylbenzene

CAS RN

13150-71-5
Record name 1-methyl-3-methylsulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfinyl-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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